

Application Notes and Protocols for N-Isovalerylglycine Analytical Standard Preparation

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Compound of Interest		
Compound Name:	N-Isovalerylglycine	
Cat. No.:	B3044281	Get Quote

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Introduction

N-Isovalerylglycine is a critical biomarker for the diagnosis and monitoring of Isovaleric Acidemia, an inherited metabolic disorder affecting the leucine catabolism pathway.[1][2] Accurate quantification of **N-Isovalerylglycine** in biological samples is paramount for clinical diagnostics and research. This necessitates the availability of a highly pure and well-characterized analytical standard. These application notes provide detailed protocols for the synthesis, purification, characterization, and handling of an **N-Isovalerylglycine** analytical standard.

N-Isovalerylglycine is an N-acylglycine where the acyl group is isovaleryl. It plays a role as a human urinary metabolite. In patients with Isovaleric Acidemia, a deficiency in the enzyme isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleryl-CoA. This is then conjugated with glycine to form **N-Isovalerylglycine**, which is subsequently excreted in the urine.[2]

Physicochemical Properties

A summary of the key physicochemical properties of **N-IsovaleryIglycine** is presented in the table below.



Property	Value	Reference
Chemical Formula	C7H13NO3	[1]
Molecular Weight	159.18 g/mol	[1]
CAS Number	16284-60-9	[1]
Appearance	White to off-white powder or crystals	
Melting Point	105 °C	
Solubility	Slightly soluble in DMSO and Methanol	[1]

Experimental Protocols Synthesis of N-Isovalerylglycine via Schotten-Baumann Reaction

This protocol describes the synthesis of **N-Isovalerylglycine** from glycine and isovaleryl chloride. The Schotten-Baumann reaction is a well-established method for the N-acylation of amino acids.

Materials:

- Glycine
- Isovaleryl chloride
- Sodium hydroxide (NaOH)
- Dichloromethane (DCM)
- Hydrochloric acid (HCl)
- Deionized water
- Magnetic stirrer and stir bar



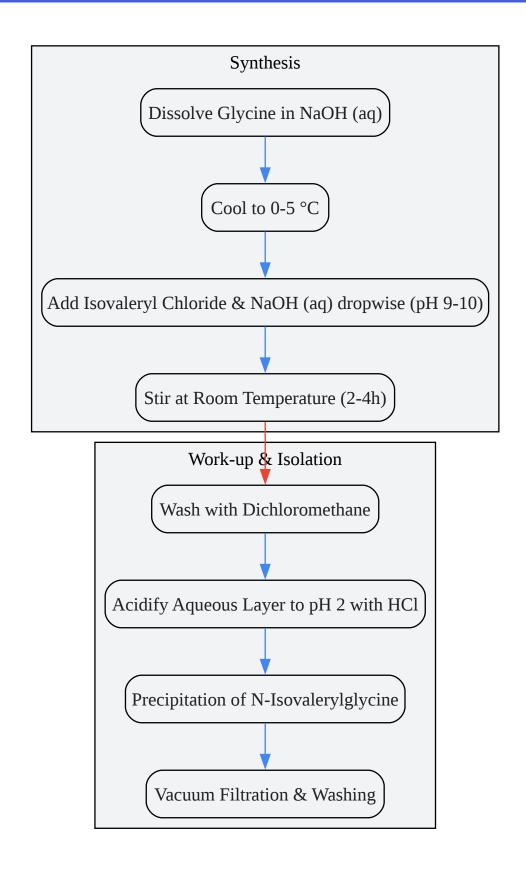
- Round bottom flask
- Separatory funnel
- pH paper or meter

Procedure:

- Dissolution of Glycine: In a round bottom flask, dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents). Cool the solution to 0-5 °C in an ice bath with stirring.
- Acylation: While maintaining the temperature at 0-5 °C and stirring vigorously, slowly add isovaleryl chloride (1.1 equivalents) dropwise to the glycine solution. Simultaneously, add a 2 M aqueous solution of sodium hydroxide as needed to maintain the pH of the reaction mixture between 9 and 10.
- Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with dichloromethane (2 x volume of the aqueous layer) to remove any unreacted isovaleryl chloride and other non-polar impurities.
- Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with a 2 M aqueous solution of hydrochloric acid. A white precipitate of N-Isovalerylglycine should form.
- Isolation: Collect the solid product by vacuum filtration and wash with cold deionized water.

Workflow for N-Isovalerylglycine Synthesis:





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Caption: Workflow for the synthesis of **N-Isovalerylglycine**.



Purification by Recrystallization

To achieve the high purity required for an analytical standard, the crude **N-IsovaleryIglycine** is purified by recrystallization.

Materials:

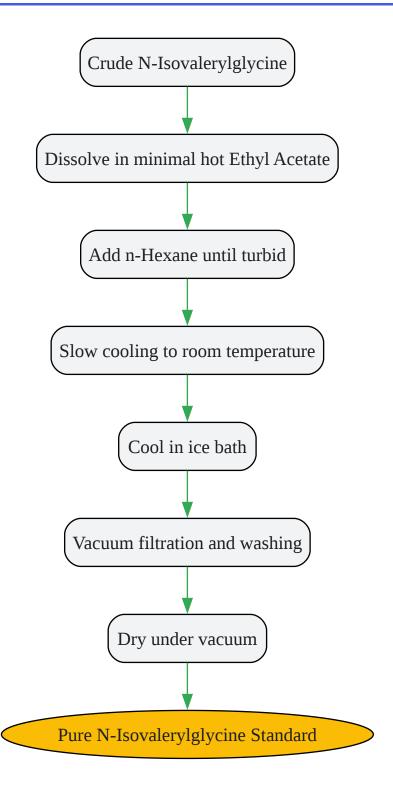
- Crude N-Isovalerylglycine
- · Ethyl acetate
- n-Hexane
- Erlenmeyer flask
- Hot plate
- Buchner funnel and filter paper

Procedure:

- Dissolution: In an Erlenmeyer flask, dissolve the crude N-Isovalerylglycine in a minimal amount of hot ethyl acetate.
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
- Crystallization: Slowly add n-hexane to the hot ethyl acetate solution until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.
- Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum.

Logical Flow of Purification:





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Caption: Purification of **N-Isovalerylglycine** by recrystallization.

Characterization and Purity Assessment



The identity and purity of the synthesized **N-IsovaleryIglycine** analytical standard must be rigorously confirmed using a panel of analytical techniques.

Identity Confirmation

Technique	Expected Results	
¹ H NMR	Spectrum consistent with the structure of N-Isovalerylglycine.	
¹³ C NMR	Spectrum consistent with the structure of N-Isovalerylglycine.	
Mass Spectrometry (MS)	Molecular ion peak corresponding to the mass of N-Isovalerylglycine (m/z 160.09 [M+H] ⁺ or 158.08 [M-H] ⁻).	

Purity Determination

A combination of methods should be used to determine the purity of the analytical standard.



Technique	Protocol Summary	Acceptance Criteria
High-Performance Liquid Chromatography (HPLC)	Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase A: 0.1% Formic acid in WaterMobile Phase B: 0.1% Formic acid in AcetonitrileGradient: 5% B to 95% B over 15 minFlow Rate: 1.0 mL/minDetection: UV at 210 nm	Purity ≥ 98%[3][4]
Quantitative NMR (qNMR)	Accurately weigh the N-Isovalerylglycine standard and a certified internal standard (e.g., maleic acid). Dissolve in a suitable deuterated solvent (e.g., DMSO-d ₆). Acquire a ¹ H NMR spectrum with appropriate relaxation delays. Calculate the purity based on the integral ratios of the analyte and the internal standard.	Purity ≥ 98%
Loss on Drying (LOD)	Dry a known amount of the standard at a specified temperature (e.g., 60 °C) under vacuum to a constant weight.	≤ 0.5%
Residual Solvents (GC-HS)	Analyze for residual ethyl acetate and n-hexane using headspace gas chromatography.	Meet ICH limits

Preparation of Standard Solutions

Accurate preparation of standard solutions is crucial for quantitative analysis.



Protocol for a 1 mg/mL Stock Solution:

- Weighing: Accurately weigh approximately 10 mg of the N-Isovalerylglycine analytical standard into a 10 mL volumetric flask.
- Dissolution: Add a small amount of a suitable solvent (e.g., methanol or a mixture of water and methanol) to dissolve the standard completely.
- Dilution: Bring the solution to the final volume of 10 mL with the same solvent.
- Storage: Store the stock solution in a tightly sealed container at 2-8 °C.

Stability Study Protocol

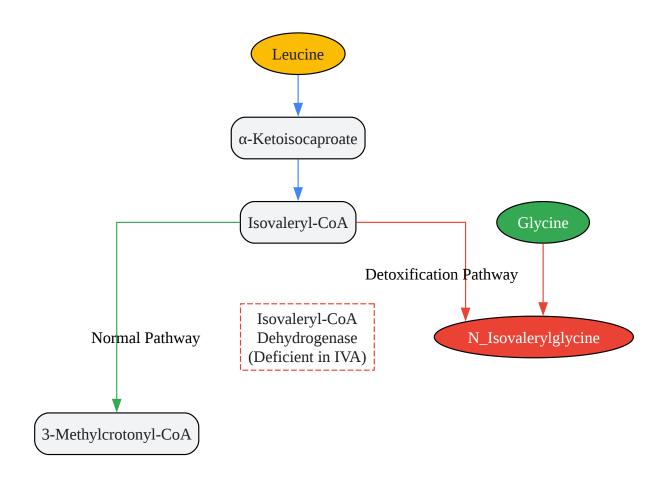
A stability study is essential to determine the shelf-life and appropriate storage conditions for the analytical standard.

Study Type	Storage Conditions	Testing Time Points	Analytical Tests
Long-Term	2-8 °C	0, 3, 6, 9, 12, 18, 24 months	Purity (HPLC), Appearance
Accelerated	25 °C / 60% RH	0, 1, 3, 6 months	Purity (HPLC), Appearance
Forced Degradation	Acid (0.1 M HCl), Base (0.1 M NaOH), Oxidation (3% H ₂ O ₂), Heat (80 °C), Light (ICH Q1B)	Appropriate time points to achieve 5-20% degradation	Purity (HPLC to demonstrate stability-indicating method)

Leucine Catabolism and N-Isovalerylglycine Formation

N-IsovaleryIglycine is formed as a detoxification product in the metabolic pathway of the amino acid leucine, particularly when the enzyme isovaleryl-CoA dehydrogenase is deficient, as in the case of Isovaleric Acidemia.





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Caption: Leucine catabolism and the formation of N-Isovalerylglycine.

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